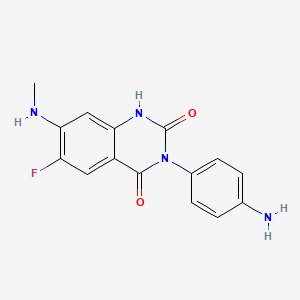

![molecular formula C12H16BrNO B1326351 4-[(4-Bromophenoxy)methyl]piperidine CAS No. 189618-32-4](/img/structure/B1326351.png)

4-[(4-Bromophenoxy)methyl]piperidine

Overview

Description

“4-[(4-Bromophenoxy)methyl]piperidine” is a chemical compound with potential applications in various fields of research and industry. It is related to the compound “3-[(4-Bromophenoxy)methyl]piperidine hydrochloride” which has a molecular weight of 306.63 .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “4-[(4-Bromophenoxy)methyl]piperidine”, is an important task in modern organic chemistry . A practical and facile synthesis of various N-methyl imines was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst . This reagent is a commercially available solid and can be handled easily. It has high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol .Molecular Structure Analysis

The molecular structure of “4-[(4-Bromophenoxy)methyl]piperidine” is related to the compound “3-[(4-Bromophenoxy)methyl]piperidine hydrochloride” with a molecular formula of C12H17BrClNO .Chemical Reactions Analysis

Piperidine derivatives are used in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The 4,4′-trimethylenedipiperidine can act as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits .Scientific Research Applications

Proteomics Research

The compound 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is utilized in proteomics research, which involves the study of proteomes and their functions. This field of research is crucial for understanding diseases at the molecular level and developing targeted therapies .

Drug Discovery

Piperidine derivatives, including 4-[(4-Bromophenoxy)methyl]piperidine, play a significant role in drug discovery. They have been studied as free radical scavengers and are essential in the production of drugs due to their heterocyclic system .

Anticancer Agents

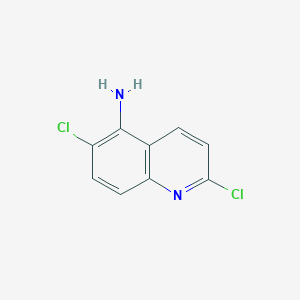

Some piperidine derivatives have been identified as potential anticancer agents. The structure-activity relationship studies suggest that the ether linkage between quinoline and piperidine is vital for their inhibitory effect on cancer cells .

Antiviral Agents

Piperidine derivatives have also been explored as antiviral agents, contributing to the development of treatments for viral infections .

Treatment of Brain Metastases

Radiolabeled fluoro-analogs of commercial ALK inhibitors, which include a piperidine ring, have shown potential for treating brain metastases due to their enhanced central nervous system pharmacokinetic properties .

Natural Alkaloid Biosynthesis

The biosynthesis of piperidine natural products involves D1-piperideine as a key intermediate derived from L-lysine, leading to various piperidine-based natural alkaloids .

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-[(4-Bromophenoxy)methyl]piperidine”, is an important task of modern organic chemistry .

properties

IUPAC Name |

4-[(4-bromophenoxy)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJFMUFGRNTWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647910 | |

| Record name | 4-[(4-Bromophenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Bromophenoxy)methyl]piperidine | |

CAS RN |

189618-32-4 | |

| Record name | 4-[(4-Bromophenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)